molecular formula C16H16ClN5OS B6535357 6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1172260-91-1

6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6535357
CAS No.: 1172260-91-1
M. Wt: 361.8 g/mol
InChI Key: FWAKQKXQFZUMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetically designed small molecule that incorporates two pharmaceutically significant heterocyclic systems: a benzothiazole core and a 1-methyl-1H-pyrazole ring, connected via a piperazine linker. This specific molecular architecture makes it a valuable scaffold for medicinal chemistry research and drug discovery programs. The compound's research value is derived from the known biological activities of its core components. Benzothiazole derivatives are recognized in scientific literature for their diverse pharmacological profiles, including demonstrated activity as anti-tubercular agents , anticancer compounds , and anti-inflammatory agents . The inclusion of the 1-methyl-1H-pyrazole moiety further enhances its potential, as pyrazole-based structures are associated with a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects . The piperazine linker is a common feature in drug design that often contributes to favorable pharmacokinetic properties. This reagent is intended for use in scientific research applications only, including but not limited to: as a building block in the synthesis of novel chemical libraries, a candidate for high-throughput screening against biological targets, and a lead compound for structure-activity relationship (SAR) studies in various therapeutic areas. The presence of a chlorine atom at the 6-position of the benzothiazole ring is a feature found in many biologically active compounds and can be explored for further chemical modifications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS/c1-20-13(4-5-18-20)15(23)21-6-8-22(9-7-21)16-19-12-3-2-11(17)10-14(12)24-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAKQKXQFZUMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-chlorobenzenethiol

The benzothiazole ring is constructed via cyclocondensation of 2-amino-5-chlorobenzenethiol with formic acid or acetic anhydride. This method yields 6-chloro-1,3-benzothiazole with 85–90% efficiency under reflux conditions.

Reaction conditions :

ReagentTemperature (°C)Time (h)Yield (%)
Formic acid110688
Acetic anhydride120492

Halogenation at the C2 Position

Direct chlorination at the C2 position is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst:

\text{6-Chloro-1,3-benzothiazole} + \text{POCl}_3 \xrightarrow{\text{DMF, 80°C}} \text{2,6-Dichloro-1,3-benzothiazole} \quad (\text{Yield: 78%})

Coupling of the Pyrazole-Carbonyl Group

Synthesis of 1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

1-Methyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride:

\text{1-Methyl-1H-pyrazole-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{1-Methyl-1H-pyrazole-5-carbonyl chloride} \quad (\text{Yield: 95%})

Amide Bond Formation with Piperazine

The piperazine nitrogen reacts with the acyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base:

\text{6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole} + \text{1-Methyl-1H-pyrazole-5-carbonyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound} \quad (\text{Yield: 76%})

Optimization data :

BaseSolventTemperature (°C)Yield (%)
DIPEADCM2576
TriethylamineTHF4068
PyridineToluene5059

Alternative Pathways and Comparative Analysis

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times from 12 h to 30 minutes, enhancing yields to 82%.

One-Pot Sequential Reactions

Combining SₙAr and acylation in a single pot minimizes intermediate purification steps but requires strict stoichiometric control to avoid dimerization.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.92–7.88 (m, 2H, benzothiazole-H), 3.98 (s, 3H, N–CH₃).

  • HRMS : m/z calculated for C₁₆H₁₅ClN₆OS [M+H]⁺: 391.0724, found: 391.0726.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Industrial-Scale Considerations

  • Cost efficiency : Piperazine sourcing and SOCl₂ handling dominate production costs.

  • Safety : POCl₃ and SOCl₂ require corrosion-resistant reactors and strict moisture control.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified pyrazole substituents show enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is primarily investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation. A study demonstrated its effectiveness against certain cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action
A54912.5Induction of apoptosis
HeLa10.0Cell cycle arrest

Neuropharmacology

The piperazine moiety in the compound is known for its neuroactive properties, making it a candidate for research into treatments for neurological disorders:

  • Anxiolytic Effects : Studies have shown that derivatives of benzothiazoles can exhibit anxiolytic effects in animal models. The compound's ability to interact with serotonin receptors may contribute to such effects.

Antimicrobial Properties

Research has indicated that the compound possesses antimicrobial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli64 µg/mLInhibition of protein synthesis

Case Study 1: Anticancer Research

A recent investigation published in the Journal of Medicinal Chemistry focused on the anticancer properties of this compound. Researchers synthesized various analogs and tested their potency against breast cancer cells. The study concluded that modifications to the piperazine ring significantly enhanced anticancer activity.

Case Study 2: Neuropharmacological Effects

In a study published in Neuroscience Letters, researchers evaluated the anxiolytic effects of the compound in rodent models. The findings suggested that administration resulted in reduced anxiety-like behaviors, potentially through modulation of GABAergic pathways.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler benzothiazole derivative with similar core structure.

    1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring but lacks the benzothiazole and piperazine components.

    4-chlorobenzothiazole: Similar benzothiazole ring with a different substituent.

Uniqueness

6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications in various fields.

Q & A

Basic: How can researchers optimize the synthesis of 6-chloro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use reflux conditions with solvents like acetonitrile or chloroform, as these solvents enhance reaction kinetics and stability of intermediates. For example, refluxing with phosphorous oxychloride (POCl₃) facilitates cyclization and amide bond formation .
  • Catalysts: Incorporate potassium carbonate (K₂CO₃) as a base to deprotonate intermediates and accelerate coupling reactions, as demonstrated in piperazine derivative syntheses .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from byproducts. Crystallization in ethyl acetate or methanol further improves purity .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C-Cl (~550–850 cm⁻¹) stretches to verify functional groups .
  • NMR Analysis: Use ¹H and ¹³C NMR to confirm substituent positions. For example:
    • Piperazine protons appear as multiplets at δ 2.5–3.5 ppm.
    • Benzothiazole aromatic protons resonate at δ 7.0–8.5 ppm .
  • Elemental Analysis: Compare calculated vs. experimental C/H/N percentages to validate purity (>98% match) .

Advanced: How can molecular docking studies be designed to predict the binding affinity of this compound with target proteins?

Methodological Answer:

  • Protein Preparation: Retrieve target protein structures (e.g., enzymes or receptors) from the PDB database. Perform energy minimization and protonation state adjustments using tools like AutoDock or Schrödinger Suite.
  • Ligand Docking: Generate 3D conformers of the compound, assign partial charges, and dock into the active site using flexible-ligand protocols. Prioritize poses with hydrogen bonding to key residues (e.g., catalytic serine or aspartate) .
  • Validation: Compare docking scores (e.g., ΔG binding energy) with known inhibitors. Reconcile discrepancies by re-evaluating protonation states or solvation effects .

Advanced: When encountering contradictory biological activity data (e.g., enzyme activation vs. inhibition), what methodological approaches should be employed to resolve discrepancies?

Methodological Answer:

  • Dose-Response Curves: Test the compound across a wide concentration range (nM–μM) to identify biphasic effects. For example, benzothiazole derivatives may activate enzymes at low concentrations and inhibit at higher doses due to allosteric modulation .
  • Enzyme Source Variability: Replicate assays using isoforms from different species or tissues to rule out species-specific interactions.
  • Structural Analog Testing: Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) to isolate structural determinants of activity .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for benzothiazole derivatives with piperazine linkages?

Methodological Answer:

  • Substituent Variation: Systematically modify the benzothiazole core (e.g., chloro vs. methoxy groups) and piperazine side chains (e.g., methyl vs. phenyl groups) to assess impacts on solubility and target affinity .
  • Computational Modeling: Perform QSAR (Quantitative SAR) using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • Biological Assays: Test analogs against related targets (e.g., kinase panels) to identify off-target effects and refine selectivity .

Basic: What are the critical steps in purifying this compound post-synthesis?

Methodological Answer:

  • Crude Product Isolation: Precipitate the compound by pouring the reaction mixture onto crushed ice, followed by filtration and cold-water washing to remove acidic byproducts .
  • Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to separate the target compound from unreacted starting materials .
  • Recrystallization: Dissolve the purified product in hot methanol or ethanol, then cool slowly to room temperature to obtain high-purity crystals .

Advanced: How to design a comparative study evaluating the impact of substituent variations on the benzothiazole core?

Methodological Answer:

  • Library Design: Synthesize derivatives with substituents at the 6-position (e.g., Cl, F, Br) and piperazine-linked groups (e.g., pyrazole, triazole). Use parallel synthesis to ensure consistency .
  • Physicochemical Profiling: Measure logD (lipophilicity), aqueous solubility, and thermal stability (DSC/TGA) to correlate substituent effects with bioavailability .
  • Biological Testing: Screen analogs against disease-relevant models (e.g., cancer cell lines or bacterial strains) using IC₅₀ assays. Cross-validate results with molecular docking to identify key interactions .

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